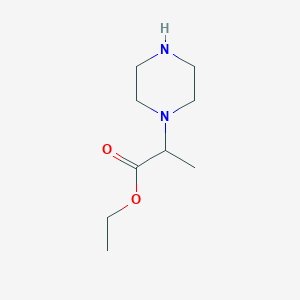

Ethyl 2-(piperazin-1-yl)propanoate

Descripción

Academic Significance of Piperazine-Containing Organic Compounds

The piperazine (B1678402) moiety, a six-membered heterocycle with two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. jocpr.comrsc.org This designation stems from its frequent appearance in biologically active compounds across various therapeutic areas. jocpr.comrsc.org The unique structural and physicochemical properties of the piperazine ring contribute to its widespread use in drug design and discovery. nih.govresearchgate.netnih.gov

The two nitrogen atoms in the piperazine ring can be substituted, allowing for the creation of a diverse library of compounds with varied pharmacological activities. jocpr.comresearchgate.net This versatility enables medicinal chemists to fine-tune the properties of molecules to enhance their interaction with biological targets. nih.gov Furthermore, the piperazine nucleus often imparts favorable pharmacokinetic properties to drug candidates, such as improved water solubility and oral bioavailability. nih.govrhhz.netresearchgate.net

The broad spectrum of biological activities associated with piperazine derivatives is extensive. These compounds have been investigated for their potential as antipsychotics, antidepressants, anxiolytics, antihistamines, anticancer agents, and antivirals, among others. rsc.orgnih.govresearchgate.netwisdomlib.org The ability of the piperazine ring to interact with various biological targets, including receptors and enzymes in the central nervous system, underscores its importance in the development of new therapeutic agents. nih.govresearchgate.net

In addition to medicinal chemistry, piperazine derivatives have found applications in other areas of chemical research, including materials science and agrochemicals. rsc.orgrhhz.net In materials science, they are used in the development of metal-organic frameworks (MOFs) and as catalysts. rsc.org In agriculture, piperazine-containing compounds have shown promise as fungicides, bactericides, and insecticides. rhhz.net

Overview of Research Trends for Ethyl 2-(piperazin-1-yl)propanoate

Research specifically focused on this compound is not as extensive as that for the broader class of piperazine derivatives. However, its chemical structure suggests its role as a building block or intermediate in the synthesis of more complex molecules. The presence of the ethyl propanoate group attached to the piperazine ring provides a reactive handle for further chemical modifications.

Publicly available chemical databases provide some basic information about this compound.

| Property | Value | Source |

| Molecular Formula | C9H18N2O2 | uni.luepa.gov |

| Average Mass | 186.255 g/mol | epa.gov |

| Monoisotopic Mass | 186.136828 g/mol | uni.luepa.gov |

This table is interactive. Click on the headers to sort.

Predicted data, such as the collision cross-section values, are also available, which can be useful in analytical studies. uni.lu

The research trends for compounds like this compound are often linked to the broader applications of piperazine derivatives. The investigation of such compounds is typically embedded within larger studies aimed at synthesizing and evaluating new series of molecules for specific biological activities. The interest in this and similar compounds is driven by the continued search for novel therapeutic agents and functional materials.

Scope and Methodological Framework of the Research Outline

This article provides a focused review of this compound within the context of chemical research. The scope is strictly limited to the academic significance of piperazine-containing compounds and the available research information on the title compound.

The methodological framework for this article involves the compilation and synthesis of information from scientific literature and chemical databases. The content is structured to first establish the broader importance of the piperazine scaffold and then to narrow the focus to the specific compound of interest. The information presented is based on a review of existing literature and does not include original research.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-piperazin-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-3-13-9(12)8(2)11-6-4-10-5-7-11/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPINFVZIFEBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371377 | |

| Record name | Ethyl 2-(piperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824414-06-4 | |

| Record name | Ethyl α-methyl-1-piperazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824414-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(piperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 824414-06-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Piperazin 1 Yl Propanoate

Reactivity Profiles of the Piperazine (B1678402) Nitrogen Atom

The piperazine ring of ethyl 2-(piperazin-1-yl)propanoate contains two nitrogen atoms with distinct chemical environments and reactivity. One is a secondary amine (N-H) and the other is a tertiary amine, substituted with the 2-propanoate ethyl ester group.

Secondary Amine (N-H): This nitrogen is nucleophilic and is the primary site for a variety of reactions. It possesses a lone pair of electrons and a proton, making it available for reactions such as alkylation, acylation, sulfonylation, and condensation. The reactivity is typical of other secondary amines, for instance, its reaction with electrophiles is a common strategy for producing more complex piperazine derivatives. rsc.orgmdpi.com The basicity of this nitrogen makes it susceptible to protonation in acidic media.

Tertiary Amine: The second nitrogen is tertiary, being bonded to two carbons within the ring and to the alpha-carbon of the propanoate side chain. While it is also basic and possesses a lone pair, its nucleophilicity is sterically hindered compared to the secondary amine. It does not undergo alkylation or acylation. However, its lone pair can act as a proton acceptor, participate in intramolecular interactions, and potentially function as a neighboring group in certain reactions. wikipedia.org In epoxy curing applications, for example, tertiary amines on similar structures act as accelerators. wikipedia.org

The differential reactivity of these two nitrogen atoms allows for selective functionalization of the molecule at the secondary amine position.

Ester Moiety Reactivity: Hydrolysis and Transesterification Pathways

The ethyl propanoate group is susceptible to nucleophilic acyl substitution, with hydrolysis and transesterification being the most significant pathways.

Hydrolysis: The ester can be hydrolyzed to yield 2-(piperazin-1-yl)propanoic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes reversible hydrolysis. The reaction is the reverse of Fischer esterification. google.com

Base-Catalyzed Hydrolysis (Saponification): This is the more common and generally irreversible method for ester hydrolysis. The ester is treated with a strong base, such as sodium hydroxide. The reaction proceeds to completion, yielding the carboxylate salt and ethanol. google.com Due to the inherent basicity of the piperazine nitrogens, hydrolysis of similar N-substituted piperazine esters can sometimes be achieved by simply heating in an aqueous solution, without the need for additional external base. google.com

Transesterification: This process involves the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester and ethanol. For example, reacting this compound with methanol (B129727) would result in mthis compound. This equilibrium-driven reaction typically requires a large excess of the new alcohol to be driven to completion.

| Reaction Pathway | Reactants | Products | Conditions |

| Acidic Hydrolysis | This compound, H₂O | 2-(Piperazin-1-yl)propanoic acid, Ethanol | H⁺ catalyst, Heat |

| Basic Hydrolysis | This compound, NaOH | Sodium 2-(piperazin-1-yl)propanoate, Ethanol | Heat |

| Transesterification | This compound, Methanol | Mthis compound, Ethanol | Acid or Base catalyst |

This table illustrates the primary reactivity pathways for the ester moiety.

Exploration of Intramolecular Interactions and Conformational Dynamics

The three-dimensional structure and dynamic behavior of this compound are influenced by several factors, including the conformation of the piperazine ring and potential intramolecular interactions.

Conformational Dynamics: Like cyclohexane, the piperazine ring predominantly exists in a chair conformation to minimize angular and torsional strain. libretexts.orgyoutube.com The substituents on the nitrogen atoms can occupy either axial or equatorial positions, and the ring can undergo a "ring-flip" between two chair conformers. The large ethyl propanoate group is expected to preferentially occupy the equatorial position to minimize steric hindrance.

Intramolecular Hydrogen Bonding (IMHB): An important potential interaction in this molecule is intramolecular hydrogen bonding. A hydrogen bond could form between the hydrogen atom of the secondary amine (N-H, the donor) and the carbonyl oxygen of the ester group (C=O, the acceptor). The formation of such a bond would depend on the conformational flexibility of the molecule allowing these groups to come into proximity. ustc.edu.cn If formed, this interaction would create a pseudo-cyclic structure, significantly influencing the molecule's preferred conformation and potentially altering its physicochemical properties by masking polar groups. osti.govrsc.org

Mechanistic Studies of Substitution and Addition Reactions

The most common substitution reaction involving this compound is the N-alkylation of the secondary amine. This reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The secondary nitrogen acts as the nucleophile, attacking an alkyl halide or a similar substrate with a good leaving group.

The general mechanism is as follows:

The lone pair of the secondary nitrogen atom attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide).

A transition state is formed where a new N-C bond is partially formed and the C-Leaving Group bond is partially broken.

The leaving group departs, and a new N-C bond is fully formed, resulting in a protonated piperazine ring.

A base (which can be another molecule of the piperazine starting material or an added base like potassium carbonate) deprotonates the nitrogen to yield the final N-alkylated product. researchgate.netmdpi.com

This reaction is widely used to synthesize a variety of N-substituted piperazine derivatives. nih.gov

Anchimeric assistance, or neighboring group participation (NGP), is a phenomenon where a nearby functional group within a molecule acts as an internal nucleophile to accelerate a reaction rate. dalalinstitute.com In this compound, the lone pair on the tertiary nitrogen is positioned to potentially provide anchimeric assistance in substitution reactions. nih.govlibretexts.org

For example, if a reaction were to occur at the α-carbon of the propanoate chain (e.g., substitution of a leaving group at that position), the tertiary nitrogen could participate. The mechanism would involve:

The tertiary nitrogen's lone pair attacks the α-carbon from the backside as the leaving group departs.

This intramolecular Sₙ2-like step forms a strained, bicyclic aziridinium-like intermediate.

An external nucleophile then attacks this intermediate. The attack typically occurs at one of the ring carbons adjacent to the now-positive nitrogen, leading to ring-opening.

Derivatization Reactions of this compound

The presence of both a reactive secondary amine and an ester group allows for a wide range of derivatization reactions, making it a versatile building block in synthesis.

N-Alkylation: As detailed in section 3.4.1, reaction with various alkyl halides introduces a substituent at the N-4 position.

N-Acylation: The secondary amine can be readily acylated using acyl chlorides or anhydrides to form amides. For example, reaction with benzoyl chloride would yield ethyl 2-(4-benzoylpiperazin-1-yl)propanoate.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or benzenesulfonyl chloride) in the presence of a base yields N-sulfonylated derivatives. rsc.org

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent (like sodium triacetoxyborohydride) to form N-alkylated products.

Ester to Amide Conversion: The ester can be converted directly to an amide by heating with an amine (aminolysis), although this often requires high temperatures. A more common route is to first hydrolyze the ester to the carboxylic acid (as described in 3.2), which can then be coupled with an amine using standard peptide coupling reagents to form a diverse range of amides.

| Reaction Type | Reagent Example | Functional Group Modified | Product Type |

| N-Alkylation | Benzyl bromide, K₂CO₃ | Secondary Amine | N-Substituted Piperazine |

| N-Acylation | Acetyl chloride, Et₃N | Secondary Amine | N-Acyl Piperazine (Amide) |

| N-Sulfonylation | Benzenesulfonyl chloride | Secondary Amine | N-Sulfonyl Piperazine (Sulfonamide) |

| Hydrolysis & Amide Coupling | 1. NaOH, H₂O 2. Amine, Coupling Agent | Ester | Carboxamide |

This table summarizes key derivatization reactions for this compound.

Advanced Structural Analysis and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy stands as a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their immediate electronic environment. In a typical ¹H NMR spectrum of a related compound, N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide, the protons of the piperazine (B1678402) ring appear as broad singlets in the aliphatic region. researchgate.net Specifically, the four protons at positions 3' and 5' of the piperazine ring show a signal at δ 3.84 ppm, while the four protons at positions 2' and 6' resonate at δ 2.54 ppm. researchgate.net For the ethyl group, a quartet corresponding to the methylene (B1212753) protons (-CH2-) is observed at δ 2.67 (q, J = 7.6 Hz), and a triplet for the methyl protons (-CH3) appears at δ 1.22 (t, J = 4.8 Hz). researchgate.net

A search for ¹H NMR data for ethyl 2-(piperazin-1-yl)propanoate itself did not yield a complete, assigned spectrum within the provided search results. However, based on the analysis of similar structures, a predicted spectrum can be inferred.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl -CH3 | ~1.2 | Triplet | 3H |

| Propanoate -CH3 | ~1.1 | Doublet | 3H |

| Piperazine -NH | Variable | Singlet (broad) | 1H |

| Piperazine -CH2- (adjacent to NH) | ~2.8 | Multiplet | 4H |

| Piperazine -CH2- (adjacent to N) | ~2.5 | Multiplet | 4H |

| Propanoate -CH- | ~3.2 | Quartet | 1H |

| Ethyl -O-CH2- | ~4.1 | Quartet | 2H |

This table is predictive and based on general principles and data from similar compounds.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule. For ethyl ethanoate, a simpler ester, four distinct chemical shifts are observed, corresponding to the four unique carbon atoms in the molecule, demonstrating the utility of ¹³C NMR in identifying non-equivalent carbon environments. docbrown.info The carbon atoms adjacent to highly electronegative elements, such as oxygen, typically exhibit larger chemical shifts. docbrown.info

While specific ¹³C NMR data for this compound was not found in the search results, a general understanding of the expected chemical shifts can be derived from related structures and general principles.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ethyl -CH3 | ~14 |

| Propanoate -CH3 | ~18 |

| Piperazine -CH2- (adjacent to NH) | ~45 |

| Piperazine -CH2- (adjacent to N) | ~53 |

| Propanoate -CH- | ~60 |

| Ethyl -O-CH2- | ~61 |

| Ester C=O | ~173 |

This table is predictive and based on general principles and data from similar compounds.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COrrelation SpectroscopY (COSY) is a homonuclear technique that identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu A COSY spectrum would show cross-peaks between the protons of the ethyl group (-CH2- and -CH3) and between the methine proton of the propanoate group and its adjacent methyl protons. sdsu.eduyoutube.com

Heteronuclear Single Quantum Coherence (HSQC or HMQC) is a heteronuclear technique that correlates directly bonded carbon and proton atoms. youtube.com This allows for the definitive assignment of proton signals to their corresponding carbon atoms. For instance, the signal for the ethyl group's methylene protons would show a correlation to the signal for the ethyl methylene carbon. youtube.comchegg.com

Heteronuclear Multiple Bond Correlation (HMBC) is another heteronuclear technique that shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the protons of the ethyl group's methylene and the carbonyl carbon of the ester. youtube.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the monoisotopic mass is calculated to be 186.136828 g/mol . epa.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. While a detailed fragmentation pattern for the title compound was not available, analysis of a related compound, ethyl 1-piperidinepropanoate, can offer insights into expected fragmentation pathways. nist.gov Common fragmentation would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and cleavage of the piperazine ring.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 187.14411 | 144.9 |

| [M+Na]⁺ | 209.12605 | 148.5 |

| [M-H]⁻ | 185.12955 | 143.1 |

Table data sourced from PubChem. uni.lu

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an ester like ethyl propanoate shows a characteristic strong absorption band for the C=O (carbonyl) stretching vibration. nist.govresearchgate.net For this compound, key expected IR absorption bands include:

N-H stretch: A medium to weak band around 3300 cm⁻¹ from the secondary amine in the piperazine ring.

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching of C-H bonds in the alkyl groups.

C=O stretch: A strong, sharp band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

C-N stretch: Bands in the region of 1000-1250 cm⁻¹ corresponding to the stretching of the C-N bonds in the piperazine ring.

C-O stretch: Bands in the region of 1000-1300 cm⁻¹ for the C-O single bonds of the ester group.

X-ray Diffraction (XRD) Studies of this compound and Related Crystals

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details. While no specific XRD studies for this compound were found, studies on related piperazine derivatives, such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate and 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, have been reported. nih.govmdpi.com These studies reveal that the piperazine or piperidine (B6355638) ring typically adopts a chair conformation. nih.gov An XRD study of this compound would provide precise data on its solid-state conformation and intermolecular interactions.

Single Crystal X-ray Analysis for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for "this compound" is not publicly available, the crystallographic analysis of closely related piperazine derivatives allows for a detailed and predictive understanding of its likely solid-state structure. Single-crystal X-ray diffraction is an indispensable technique that provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, thereby revealing the exact molecular geometry in the crystalline state.

For a compound like "this compound," obtaining a suitable single crystal is the first critical step. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

Based on studies of similar piperazine-containing compounds, it is anticipated that "this compound" would crystallize in a common space group, such as P2₁/c or P-1, which are prevalent for organic molecules. The asymmetric unit would contain one or more molecules of the compound, and potentially solvent molecules if crystallized from a solution. The analysis would reveal the precise spatial arrangement of the ethyl propanoate and piperazine moieties.

| Anticipated Crystallographic Parameters for this compound | Predicted Value/Information |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/n, P2₁/c, or P-1 |

| Molecules per Asymmetric Unit (Z') | 1 or 2 |

| Key Bond Lengths | C-N, C-C, C=O, C-O |

| Key Bond Angles | Angles around the piperazine nitrogen atoms and the ester group |

| Torsion Angles | Defining the conformation of the piperazine ring and the orientation of the ethyl propanoate substituent |

Conformational Analysis of the Piperazine Ring in Crystalline States

The piperazine ring is a six-membered saturated heterocycle that can, in principle, adopt several conformations, including the chair, boat, and twist-boat forms. However, extensive crystallographic studies on a vast array of piperazine derivatives have consistently shown that the chair conformation is the most thermodynamically stable and, therefore, the most commonly observed form in the solid state. nih.govresearchgate.net This preference is attributed to the minimization of torsional and steric strain.

In the chair conformation, the substituents on the ring can occupy either axial or equatorial positions. For "this compound," the ethyl propanoate group attached to one of the nitrogen atoms is expected to predominantly occupy the equatorial position to minimize 1,3-diaxial interactions, which would be sterically unfavorable. The hydrogen atom on the other nitrogen is also likely to favor the equatorial position. ed.ac.ukrsc.org

It is worth noting that while the chair conformation is overwhelmingly favored, the boat conformation can be observed in specific cases, such as in certain metal complexes where the piperazine ring acts as a bidentate ligand. nih.gov However, for a simple substituted piperazine like the title compound, the chair conformation is the most probable. Vibrational spectroscopy techniques, such as infrared (IR) and Raman spectroscopy, can also provide evidence for the conformational state of the piperazine ring in the solid state, complementing the X-ray diffraction data. ias.ac.in

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The primary intermolecular interaction expected in the crystal structure of "this compound" is hydrogen bonding. The secondary amine group (N-H) of the piperazine ring is a potent hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen of the ester group are potential hydrogen bond acceptors. This would likely lead to the formation of robust N-H···N or N-H···O hydrogen bonds, which are commonly observed in the crystal structures of piperazine derivatives. ed.ac.ukresearchgate.netnih.gov These interactions can link the molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netias.ac.in

The interplay of these various intermolecular interactions will define the supramolecular assembly of "this compound" in the solid state. nih.gov The analysis of the crystal packing would reveal recurring structural motifs, often referred to as supramolecular synthons, which are fundamental to understanding and predicting the crystal structures of related compounds. ias.ac.in Hirshfeld surface analysis is a powerful tool that can be used to visualize and quantify these intermolecular contacts, providing a detailed fingerprint of the crystal packing. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding of molecules like Ethyl 2-(piperazin-1-yl)propanoate. While direct studies on this specific compound are not abundant in the literature, research on analogous piperazine (B1678402) derivatives provides valuable insights.

For instance, studies on 1-(pyrid-4-yl)piperazine have utilized DFT to perform Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis. nih.gov This type of analysis helps in understanding the charge transfer that can occur within the molecule. The molecular electrostatic potential (MEP) map is another crucial output of these calculations, as it helps in assessing the reactivity of the molecule towards electrophiles and nucleophiles. nih.gov

In a similar vein, DFT calculations on 1-(2-nitrophenyl)piperazine (B181537) have been used to examine its structural and electronic properties. scispace.com The calculated bond lengths and angles for the piperazine ring in this compound were found to be in good agreement with previously reported data for piperazine itself, with C-C-N, C-N-C, and H-C-H bond angles averaging around 109.6°, 111.1°, and 108.3°, respectively. scispace.com The N-H bond distance was calculated to be approximately 1.018 Å. scispace.com These values are expected to be similar for this compound.

Computational Conformational Analysis and Energy Landscapes

The piperazine ring is known for its conformational flexibility, primarily existing in chair and boat conformations, with the chair form being generally more stable. Computational conformational analysis is essential to understand the preferred three-dimensional structure of this compound and its energy landscape.

Studies on piperazine and its derivatives have employed various computational methods to explore their conformational preferences. For example, a conformational analysis of piperazine and piperidine (B6355638) analogs of the dopamine (B1211576) reuptake inhibitor GBR 12909 was carried out using random search conformational analysis with the Tripos and MMFF94 force fields. researchgate.net This study generated ensembles of conformers, identifying local minima on the potential energy surface both in a vacuum and in an implicit solvent. researchgate.net Such an approach could be applied to this compound to identify its low-energy conformers.

Furthermore, temperature-dependent 1H NMR spectroscopy, complemented by computational studies, has been used to investigate the conformational behavior of N-benzoylated piperazines. researchgate.netrsc.org These studies revealed that all the investigated piperazines exist as conformers at room temperature due to the restricted rotation of the partial amide double bond. researchgate.netrsc.org For unsymmetrically substituted derivatives, the NMR spectra were also shaped by the limited interconversion of the piperazine chair conformations. researchgate.netrsc.org The activation energy barriers for these conformational changes were calculated to be between 56 and 80 kJ mol−1. rsc.org For this compound, similar conformational dynamics involving the piperazine ring inversion and rotation around the C-N bond connecting the propanoate group are expected.

The orientation of the ethyl propanoate group relative to the piperazine ring (axial vs. equatorial) would also be a key feature of the conformational landscape, with the equatorial position generally being favored to minimize steric hindrance.

Reaction Mechanism Modeling and Transition State Theory

Understanding the reaction mechanisms involving this compound is crucial for its synthesis and for predicting its reactivity. Transition state theory (TST) provides a framework for explaining the rates of elementary chemical reactions by assuming a quasi-equilibrium between reactants and activated transition state complexes. wikipedia.org

Computational modeling can be used to investigate potential reaction pathways and to locate the transition states, which are first-order saddle points on the potential energy surface. github.ioucsb.edu For a reaction to occur, molecules must overcome the energy barrier of the transition state. ucsb.edu

A key reaction for the synthesis of this compound is the N-alkylation of piperazine. Computational studies on the N-alkylation of other nitrogen-containing heterocycles, such as N-benzoyl 5-(aminomethyl)tetrazole, have been performed using DFT to confirm the experimentally obtained regioisomers. mdpi.com A similar approach could be used to model the reaction of piperazine with an ethyl 2-halopropanoate to form the title compound, helping to understand the reaction's feasibility and potential byproducts.

Furthermore, studies on the degradation of piperazine, such as the OH-initiated photo-oxidation, have been investigated through a combination of experimental and theoretical methods. acs.org These studies identified both C-H and N-H abstraction pathways and characterized the subsequent reactions of the resulting radicals. acs.org Such mechanistic insights are valuable for understanding the stability and environmental fate of piperazine derivatives like this compound.

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations provide a powerful means to study the behavior of molecules over time, offering insights into their dynamics, interactions with their environment, and conformational flexibility.

MD simulations have been applied to various piperazine-containing systems. For instance, MD simulations were used to investigate the absorption of CO2 in aqueous solutions of piperazine-activated MDEA (N-methyldiethanolamine). nih.govresearchgate.net These simulations, which required the development of force field parameters for piperazine and its protonated and carbamate (B1207046) forms through quantum mechanical calculations, provided a molecular-level understanding of the absorption process. nih.govresearchgate.net

In another study, MD simulations were used to analyze the dynamic and structural properties of water molecules in piperazine-immobilized polyvinyl alcohol membranes for CO2 capture. nitech.ac.jp These simulations helped to clarify the role of water content in determining the membrane's performance. nitech.ac.jp

While no specific MD simulations of this compound are reported, simulations of the closely related molecule ethyl propanoate in lipid bilayers have been conducted. patsnap.com These studies are relevant for understanding how small ester-containing molecules interact with and permeate biological membranes. patsnap.com An MD simulation of this compound, likely in an aqueous environment or interacting with a biological target, would provide valuable information about its solvation, conformational dynamics, and potential binding modes. Such simulations would rely on accurate force field parameters, which could be derived from quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural characterization of newly synthesized compounds. DFT calculations are particularly effective for predicting NMR chemical shifts and vibrational frequencies. nih.govchimia.ch

For piperazine derivatives, DFT has been successfully used to predict NMR and vibrational spectra. In a study of 1-(2-nitrophenyl)piperazine, the calculated nuclear magnetic shielding tensors and vibrational frequencies showed good agreement with experimental NMR, FTIR, and Raman data. scispace.com Similarly, a combined experimental and computational study of 1-(pyrid-4-yl)piperazine involved the calculation of vibrational frequencies and their assignment based on potential energy distribution (PED). nih.gov

A normal coordinate analysis of piperazine itself has been performed using Wilson's F-G matrix method, providing a detailed assignment of its vibrational modes. niscpr.res.in The force constants for the N-H and C-N stretching vibrations were calculated and found to be in the expected range. niscpr.res.in This foundational work can inform the analysis of the vibrational spectra of its derivatives.

The prediction of 1H and 13C NMR chemical shifts for this compound can be achieved with good accuracy using DFT calculations, often combined with empirical scaling methods or more advanced machine learning approaches that integrate DFT-calculated shielding tensors. nih.govyoutube.com Such predictions would be invaluable for confirming the structure of the compound and for assigning its NMR signals.

The following table shows predicted collision cross section (CCS) values for different adducts of this compound, calculated using CCSbase. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 187.14411 | 144.9 |

| [M+Na]+ | 209.12605 | 148.5 |

| [M-H]- | 185.12955 | 143.1 |

| [M+NH4]+ | 204.17065 | 160.8 |

| [M+K]+ | 225.09999 | 147.6 |

| [M+H-H2O]+ | 169.13409 | 137.5 |

| [M+HCOO]- | 231.13503 | 159.6 |

| [M+CH3COO]- | 245.15068 | 179.4 |

| [M+Na-2H]- | 207.11150 | 147.1 |

| [M]+ | 186.13628 | 140.4 |

| [M]- | 186.13738 | 140.4 |

Computational Studies in Catalyst Design and Reaction Optimization

Computational chemistry plays a significant role in the design of catalysts and the optimization of reaction conditions for the synthesis of complex molecules, including piperazine derivatives.

The synthesis of piperazines often involves catalytic processes. For instance, photoredox catalysis has been employed for the C-H functionalization of piperazines. mdpi.com Computational studies can help in understanding the mechanism of these catalytic cycles, including the role of the photocatalyst and the nature of the reactive intermediates.

In the context of synthesizing chiral piperazine derivatives, computer-assisted design has been used to develop new ligands. researchgate.net Molecular docking studies can be employed to predict the binding modes of these ligands to their target receptors, guiding the synthetic efforts towards more potent and selective compounds. researchgate.netnih.gov

The optimization of reaction conditions, such as the choice of catalyst, solvent, and temperature, is another area where computational studies can be beneficial. For example, in the enantioselective synthesis of N-Boc protected piperazin-2-ones via palladium-catalyzed decarboxylative allylic alkylation, different ligands were tested to optimize the enantioselectivity. researchgate.net Computational modeling could be used to rationalize the observed differences in ligand performance and to design even more effective catalysts.

For the synthesis of N-alkyl-piperazines, a method has been developed involving the reaction of an N-substituted diethanolamine (B148213) with ammonia (B1221849) or a primary amine in the presence of hydrogen and a metal-containing supported catalyst. google.com The composition of the catalyst, containing zirconium, copper, and nickel oxides, was a key factor in the reaction's success. google.com While not explicitly a computational study, this highlights the importance of catalyst composition, which can be further investigated and optimized using computational tools to understand the catalyst's structure-activity relationship.

Applications in Advanced Chemical Sciences Non Biological

Role in Polymer Chemistry and Materials Science

In the realm of materials, the compound is a valuable building block, contributing to the synthesis of novel polymers and the construction of functional materials through both covalent and non-covalent interactions.

Ethyl 2-(piperazin-1-yl)propanoate is a bifunctional monomer suitable for various polymerization strategies. The secondary amine on the piperazine (B1678402) ring can react with electrophiles, while the ester group can participate in reactions like transesterification or be hydrolyzed to a carboxylic acid for further functionalization. The reactivity of the ethyl propanoate portion is well-established in polymer chemistry, where it can act as a monomer in processes like base-activated polymerization. patsnap.com

The piperazine ring itself is a key component in forming polymeric structures. For instance, piperazine derivatives have been successfully functionalized onto fullerenes (C70), which then assemble into polymeric chains through coordination with metal ions like silver(I) or rhodium(II). nih.gov This demonstrates the capacity of the piperazine unit to link molecular entities into larger polymeric architectures. Similarly, complex ligands containing a piperazinyl group have been used to create coordination polymers with metal ions like nickel(II), forming two-dimensional sheet-like structures. researchgate.net These examples underscore the potential of this compound to act as a monomer in the synthesis of both organic and metal-organic polymers.

Table 1: Potential Polymerization Reactions Involving this compound

| Reactive Site | Polymerization Type | Potential Co-monomer/Initiator | Resulting Polymer Type |

|---|---|---|---|

| Piperazine N-H | Polycondensation | Diacyl chlorides, Diisocyanates | Polyamides, Polyureas |

| Piperazine N-H | Ring-opening polymerization | Epoxides, Lactones | Poly(amino alcohol)s, Polyesters |

| Ethyl Propanoate Ester | Transesterification | Diols, Polyesters | Copolyesters |

The distinct chemical properties of the piperazine ring allow for the integration of this compound into sophisticated functional materials. Its ability to be incorporated into degradable block copolymers highlights its utility in creating advanced materials with controlled properties. rsc.org Such copolymers are synthesized using techniques like strain-promoted azide-alkyne cycloaddition (SPAAC), a form of "click chemistry," which allows for the modular assembly of different polymer blocks. rsc.org

Furthermore, piperazine derivatives serve as precursors for nanomaterials. Metal-organic supramolecular compounds formed with piperazine-based ligands have been used as new precursors for the thermal decomposition synthesis of bismuth(III) oxide bromide (BiOBr) nanoparticles. tandfonline.com These nanoparticles are of interest for their potential applications in electronics and photocatalysis. The ability of piperazine adducts of fullerenes to form columnar micelles in the solid state is another example of creating ordered, functional architectures at the nanoscale. nih.gov

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. The piperazine moiety is an excellent component for supramolecular assembly due to its capacity for hydrogen bonding. The N-H groups of the piperazine ring can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors.

Research on related piperazine derivatives demonstrates their role in forming extensive hydrogen-bonding networks that lead to complex supramolecular structures. tandfonline.com In the crystal structures of these materials, interactions such as N-H···O and C-H···O hydrogen bonds dictate the packing of molecules, often leading to the formation of layers or three-dimensional networks. tandfonline.comnih.gov The study of these interactions is central to crystal engineering, where the goal is to design and synthesize new crystalline materials with desired properties. Piperazine-functionalized fullerenes also form crystalline supramolecular aggregates with Lewis acids, where halogen bonds and other weak interactions direct the assembly into ordered structures. nih.gov The specific stereochemistry of this compound, with its chiral center, adds another layer of complexity and control for designing chiral supramolecular architectures.

Catalytic Applications of Piperazine-Derived Species

The piperazine scaffold is a privileged structure in the design of catalysts for organic synthesis, both in metal-free organocatalysis and as a ligand in metal-catalyzed reactions.

Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions enantioselectively. The piperazine ring, particularly when part of a chiral molecule like this compound, is a promising framework for developing new organocatalysts. The combination of a secondary amine and a nearby functional group is a common motif in enamine and iminium ion catalysis, famously exemplified by proline. cam.ac.uk

Derivatives of N-heterocycles similar to piperazine have proven to be effective organocatalysts. cam.ac.uk For example, 5-pyrrolidin-2-yltetrazole, a proline analogue, offers advantages in solubility and has been used to catalyze a wide range of reactions, including Mannich and Michael additions. cam.ac.uk The piperazine core itself can be functionalized to create catalysts for specific transformations, such as the C-H alkylation of the piperazine ring using organic photoredox catalysis. mdpi.com The structural features of this compound—a chiral center adjacent to a nitrogen atom—make it an attractive candidate for development into a chiral organocatalyst for asymmetric synthesis.

Piperazine derivatives have been incorporated into a variety of ligands for different metal-catalyzed processes. For example, zinc(II) complexes containing piperazin-1-ylethyl-imino)methyl phenols have been synthesized and studied for their catalytic potential. mdpi.com A chelating agent with a structure closely related to the target compound, ethyl 2-(2-(4-chlorophenylcarbamothioyl)hydrazono)propanoate, has been used to synthesize cobalt(II), nickel(II), copper(II), and zinc(II) complexes. researchgate.net The resulting copper complex, in particular, showed interesting electrochemical and antiproliferative properties, highlighting how metal coordination can unlock new functions. researchgate.net The ability to tune the N-substituents on the piperazine ring allows for fine-tuning of the ligand's properties, which is essential for optimizing catalytic performance in reactions such as C-H functionalization or cross-coupling. snnu.edu.cnacs.org

Table 2: Compounds Mentioned in the Article

| Compound Name | CAS Number | Molecular Formula | Use/Mention |

|---|---|---|---|

| This compound | 824414-06-4 | C9H18N2O2 | Main subject of the article. uni.luepa.gov |

| Piperazine | 110-85-0 | C4H10N2 | Core heterocyclic structure. nih.govmdpi.com |

| Ethyl propanoate | 105-37-3 | C5H10O2 | Reactivity in polymerization discussed. patsnap.com |

| Pipemidic acid | 51940-44-4 | C14H17N5O3 | Building block for a nickel(II) coordination polymer. researchgate.net |

| Bismuth(III) oxide bromide | 7787-57-7 | BiOBr | Nanoparticle product from a piperazine-based precursor. tandfonline.com |

| 5-Pyrrolidin-2-yltetrazole | 62796-03-8 | C5H9N5 | Proline-derived organocatalyst. cam.ac.uk |

| Ethyl 2-(2-(4-chlorophenylcarbamothioyl)hydrazono)propanoate | Not available | C12H14ClN3O2S | Ligand for transition metal complexes. researchgate.net |

| Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | 163521-20-8 | C15H18N2O3 | Related piperazine-containing molecule. pharmaffiliates.combldpharm.com |

| 2-(2-(Piperazin-1-yl)ethoxy)ethanol | 13349-82-1 | C8H18N2O2 | Related piperazine building block. bldpharm.com |

| Ethyl 2-(piperazin-1-yl)acetate | 40004-08-8 | C8H16N2O2 | Related piperazine building block. bldpharm.com |

Precursor Applications in Non-Pharmacological Synthetic Chemistry

This compound and its structural analogs serve as valuable precursors in the field of synthetic organic chemistry. The inherent reactivity of the piperazine ring, combined with the ester functional group, makes this compound a versatile building block for the construction of more complex molecular architectures. Its utility is particularly evident in its application for creating larger, polyfunctional molecules that are not intended for direct pharmacological use but are crucial intermediates in broader synthetic campaigns.

The core value of this compound as a precursor lies in the sequential or one-pot reactivity of its distinct functional moieties. The secondary amine within the piperazine ring is a potent nucleophile, readily participating in N-alkylation and N-arylation reactions. This allows for the introduction of a wide array of substituents, effectively expanding the molecular framework.

A key application involves its use in the synthesis of complex heterocyclic systems. For instance, derivatives of this scaffold are prepared for the specific purpose of constructing more elaborate molecules containing functionalities like an α,β-unsaturated keto scaffold. researchgate.netmdpi.com In one documented synthetic route, a related compound, 2-[4-(4-chlorophenyl)-piperazin-1-yl]-2-methylpropanoic acid ethyl ester, was explicitly synthesized as an intermediate. The synthesis involved the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate (B8525525). researchgate.netmdpi.com This intermediate was then used for the construction of more complex molecules, demonstrating the role of the piperazinyl propanoate core as a foundational element. mdpi.com

The general synthetic scheme for such an N-alkylation is presented below:

Reaction Scheme: N-Alkylation to Form Piperazinyl Propanoate Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Substituted Piperazine | Ethyl 2-bromopropanoate (B1255678) | Substituted this compound |

| 4-(4-chlorophenyl)piperazine | ethyl 2-bromo-2-methylpropanoate | 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester researchgate.net |

Furthermore, the ester group of this compound can undergo various transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be activated and coupled with amines or alcohols to form amides or new esters, respectively. This two-step functionalization provides a robust method for linking the piperazine core to other molecular fragments.

Research has also demonstrated the use of piperazine-containing precursors in the synthesis of novel pyrido[1,2-a]pyrimidin-4-one derivatives. epa.gov While the specific starting material was 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, the underlying principle involves leveraging the piperazine moiety as a key structural component to build upon. epa.gov Such compounds are synthesized and studied for their chemical properties and potential applications in materials science or as ligands in coordination chemistry.

The utility of the ethyl piperazine scaffold as a building block is summarized in the following table, which details the types of reactions it can undergo and the resulting chemical structures.

Table of Synthetic Transformations

| Functional Group | Reaction Type | Reagents | Resulting Structure |

|---|---|---|---|

| Piperazine Amine | N-Alkylation | Alkyl Halides (e.g., ethyl 2-bromo-2-methylpropanoate) researchgate.net | N-Substituted piperazine ester |

| Ester | Hydrolysis | Acid or Base (e.g., NaOH) google.com | Piperazinyl carboxylic acid |

| Ester | Nucleophilic Substitution | Amines, Alcohols | Amides, new esters evitachem.com |

| Piperazine Amine | Sulfonamide Formation | Sulfonyl Chlorides | N-Sulfonylpiperazine derivative |

| Piperazine Amine | Carboxamide Formation | Acyl Chlorides / Carboxylic Acids | N-Acylpiperazine derivative |

Conclusion and Future Research Trajectories

Summary of Current Research Contributions

Currently, dedicated research focusing exclusively on Ethyl 2-(piperazin-1-yl)propanoate is sparse. Its presence in the scientific literature is primarily as a chemical intermediate or as part of larger chemical libraries in patent literature. nih.govuni.lupatsnap.com The core value of the compound is often implied through the broader significance of the piperazine (B1678402) moiety, a privileged scaffold in medicinal chemistry known for its versatile biological activities. nih.govresearchgate.netasu.edu

The primary research contribution associated with compounds of this class is in the synthesis of more complex molecules. For instance, a closely related derivative, 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester, has been synthesized and characterized as a building block for creating molecules with potential cytotoxic properties. mdpi.comresearchgate.net This highlights the role of the piperazine propanoate core in constructing novel chemical entities.

While direct studies are limited, the fundamental properties of this compound can be inferred from publicly available databases.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H18N2O2 | PubChemLite uni.lu |

| Molecular Weight | 186.25 g/mol | PubChemLite uni.lu |

| XLogP3 | 0.1 | PubChemLite uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChemLite uni.lu |

| Hydrogen Bond Acceptor Count | 4 | PubChemLite uni.lu |

| Rotatable Bond Count | 4 | PubChemLite uni.lu |

This table is interactive. Users can sort the data by clicking on the column headers.

Identification of Unexplored Synthetic Avenues and Methodological Gaps

A significant methodological gap exists in the optimization and exploration of various synthetic conditions for this specific reaction. For example, a systematic study of different leaving groups on the propanoate moiety, the impact of various solvents and bases, and the potential for catalyst-free or green chemistry approaches remains to be conducted.

Furthermore, alternative synthetic strategies that could offer advantages in terms of yield, purity, or stereoselectivity are yet to be investigated for this compound. These could include:

Reductive Amination: The reaction of a suitable keto-ester with piperazine under reductive conditions. mdpi.com

Michael Addition: The addition of piperazine to ethyl acrylate, followed by subsequent modification.

Modern Catalytic Methods: The use of transition-metal-catalyzed cross-coupling reactions to form the C-N bond could offer a more controlled and efficient synthesis.

The stereochemistry at the propanoate's alpha-carbon presents another underexplored aspect. The development of stereoselective synthetic routes to obtain enantiomerically pure (R)- or (S)-Ethyl 2-(piperazin-1-yl)propanoate would be a significant advancement, opening doors for its use in chiral drug synthesis.

Emerging Opportunities in Theoretical and Computational Chemistry for this compound

Spectroscopic Prediction: Computational methods can be used to predict various spectroscopic properties, such as NMR and IR spectra. researchgate.net These predictions can aid in the characterization of the synthesized compound and provide insights into its electronic structure. A comparison of predicted and experimental spectra can validate the computational models used.

Reactivity and Mechanistic Studies: Theoretical calculations can elucidate the reactivity of this compound. For instance, mapping the molecular electrostatic potential (MEP) can identify the nucleophilic and electrophilic sites within the molecule, predicting its behavior in various chemical reactions. researchgate.net Furthermore, computational modeling can be used to study the reaction mechanisms of its synthesis, potentially leading to the optimization of reaction conditions.

Prospective Non-Biological Applications and Interdisciplinary Research Directions

While the primary interest in piperazine derivatives lies in their biological activity, the unique structural features of this compound suggest potential applications in non-biological and interdisciplinary fields.

Materials Science: The presence of two nitrogen atoms in the piperazine ring and the ester functional group makes this compound a potential monomer or building block for the synthesis of novel polymers. These polymers could possess interesting properties such as metal-chelating abilities or pH-responsiveness, making them suitable for applications in areas like water treatment, catalysis, or smart materials.

Coordination Chemistry: The piperazine moiety can act as a bidentate ligand, coordinating with various metal ions. The resulting metal complexes of this compound could exhibit unique catalytic, magnetic, or optical properties. Research in this area could lead to the development of new catalysts for organic synthesis or functional materials with applications in electronics and sensors.

Chemical Sensing: The ability of the piperazine nitrogen atoms to interact with specific analytes through hydrogen bonding or coordination could be exploited in the design of chemical sensors. This compound could be functionalized and immobilized on a solid support to create a sensor for the detection of metal ions, anions, or small organic molecules.

Q & A

Q. What are the recommended safety protocols for handling Ethyl 2-(piperazin-1-yl)propanoate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure adequate ventilation to prevent inhalation of vapors .

- Storage: Store in tightly sealed containers in a dry, well-ventilated area away from ignition sources. Electrostatic discharge precautions are recommended .

- Spill Management: Sweep or vacuum spills and dispose of waste in approved containers. Avoid environmental release due to potential ecological hazards .

- First Aid: For skin contact, wash immediately with water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention if symptoms persist .

Q. What synthetic routes are available for this compound, and how can reaction yields be optimized?

Answer:

- Esterification Methods: React piperazine derivatives with propanoic acid precursors under acidic catalysis (e.g., H₂SO₄). For example, analogous routes for related esters achieve yields >95% using ethanol as a solvent .

- Optimization Strategies:

- Temperature Control: Maintain reflux conditions (e.g., 80–100°C) to accelerate ester formation.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate high-purity product.

- Catalyst Screening: Test alternatives like DMAP or DCC to improve reaction efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

- Structural Confirmation:

- Purity Assessment:

- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm). Adjust mobile phase (e.g., acetonitrile/water) to resolve impurities .

- Mass Spectrometry: ESI-MS for molecular ion ([M+H]⁺) verification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for CNS drug development?

Answer:

- Piperazine Substitutions: Replace the piperazine moiety with 4-aryl or heteroaryl groups (e.g., 2-methoxyphenyl) to enhance 5-HT₂ receptor affinity, as demonstrated in analogous CNS-targeting compounds .

- Ester Bioisosteres: Substitute the ethyl ester with amides or carbamates to improve metabolic stability and blood-brain barrier penetration .

- Pharmacokinetic Profiling: Conduct in vitro assays (e.g., microsomal stability, CYP450 inhibition) to prioritize derivatives with favorable ADME profiles .

Q. What computational methods are suitable for predicting the binding affinity of this compound derivatives to dopamine receptors?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with D₂ receptor active sites. Focus on hydrogen bonding with Asp114 and π-π stacking with Phe389 .

- MD Simulations: Run 100-ns simulations in GROMACS to assess ligand-receptor complex stability under physiological conditions .

- QSAR Modeling: Develop regression models using descriptors like logP, polar surface area, and topological torsion to predict binding affinities .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Answer:

- Reproducibility Checks: Validate assay protocols (e.g., α1-adrenoceptor antagonism) across multiple labs to rule out technical variability .

- Metabolite Interference: Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

- Enantiomer Separation: Chiral HPLC or SFC to isolate R/S enantiomers and test their individual activities, as stereochemistry significantly impacts receptor binding .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound-based therapeutics?

Answer:

- Rodent Models: Administer orally or intravenously to Sprague-Dawley rats and collect plasma samples at timed intervals. Use LC-MS/MS to quantify parent compound and metabolites .

- Tissue Distribution: Sacrifice animals post-dose to measure brain/plasma ratios, assessing CNS penetration .

- PK/PD Correlation: Link plasma concentrations to behavioral outcomes (e.g., locomotor activity in anxiety models) to establish efficacy thresholds .

Q. How can researchers mitigate oxidative degradation of this compound during long-term storage?

Answer:

- Stabilizers: Add antioxidants like BHT (0.01–0.1% w/w) to formulations .

- Packaging: Use amber glass vials under nitrogen atmosphere to limit light/oxygen exposure .

- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.